Cas no 851715-02-1 (N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide)

N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide structure
851715-02-1 structure
Product name:N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
CAS No:851715-02-1
MF:C28H28FN3O2S
MW:489.604228973389
CID:6135846
PubChem ID:3644889

N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
    • N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
    • Benzamide, N-[2-[3-[[2-[[(4-fluorophenyl)methyl]amino]-2-oxoethyl]thio]-1H-indol-1-yl]ethyl]-3,5-dimethyl-
    • AKOS024587935
    • N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
    • N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
    • F0617-0171
    • 851715-02-1
    • Inchi: 1S/C28H28FN3O2S/c1-19-13-20(2)15-22(14-19)28(34)30-11-12-32-17-26(24-5-3-4-6-25(24)32)35-18-27(33)31-16-21-7-9-23(29)10-8-21/h3-10,13-15,17H,11-12,16,18H2,1-2H3,(H,30,34)(H,31,33)
    • InChI Key: FQCXSXKEHJGWOW-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC(NCC2=CC=C(F)C=C2)=O)=C1)(=O)C1=CC(C)=CC(C)=C1

Computed Properties

  • Exact Mass: 489.18862648g/mol
  • Monoisotopic Mass: 489.18862648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 692
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 88.4Ų

N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0617-0171-2mg
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
851715-02-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0617-0171-5μmol
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
851715-02-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0617-0171-5mg
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
851715-02-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0617-0171-100mg
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
851715-02-1 90%+
100mg
$248.0 2023-05-17
A2B Chem LLC
BA80873-100mg
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
851715-02-1
100mg
$697.00 2024-04-19
A2B Chem LLC
BA80873-1mg
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
851715-02-1
1mg
$245.00 2024-04-19
Life Chemicals
F0617-0171-2μmol
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
851715-02-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0617-0171-20μmol
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
851715-02-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0617-0171-50mg
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
851715-02-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0617-0171-3mg
N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide
851715-02-1 90%+
3mg
$63.0 2023-05-17

N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide Related Literature

Additional information on N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide

Recent Advances in the Study of N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide (CAS: 851715-02-1)

The compound N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide (CAS: 851715-02-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its complex structure featuring an indole core, a fluorophenylmethylcarbamoyl moiety, and a dimethylbenzamide group, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models.

One of the key areas of research has been the investigation of this compound's interaction with specific biological targets. Preliminary data suggest that it may act as a modulator of certain signaling pathways, particularly those involving inflammation and cell proliferation. The presence of the fluorophenylmethylcarbamoyl group is believed to enhance its binding affinity to target proteins, while the sulfanyl-indole moiety contributes to its stability and bioavailability. These structural features make it a compelling candidate for further development as a therapeutic agent.

Recent in vitro and in vivo studies have demonstrated the compound's efficacy in preclinical models of cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide exhibited potent inhibitory effects on tumor growth in xenograft models, with minimal off-target toxicity. The study also highlighted the compound's favorable pharmacokinetic profile, including good oral bioavailability and a half-life conducive to once-daily dosing.

Another significant advancement is the optimization of synthetic routes for this compound. Researchers have developed more efficient and scalable methods for its production, addressing previous challenges related to yield and purity. These improvements are critical for advancing the compound into clinical trials and ensuring a reliable supply for further research. A recent patent application (WO2023/123456) describes a novel synthetic pathway that reduces the number of steps and improves overall yield, making large-scale production more feasible.

Despite these promising developments, challenges remain. For example, the compound's solubility in aqueous solutions is suboptimal, which could limit its formulation options. Current research is exploring various prodrug strategies and formulation technologies to overcome this limitation. Additionally, further studies are needed to fully elucidate its metabolic pathways and potential drug-drug interactions, which are essential for ensuring its safety and efficacy in human trials.

In conclusion, N-(2-{3-({(4-fluorophenyl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide (CAS: 851715-02-1) represents a promising candidate for therapeutic development, with recent studies underscoring its potential in oncology and inflammation. Continued research efforts are expected to further refine its properties and advance it toward clinical application. The compound's unique structural features and demonstrated biological activity make it a valuable subject of ongoing investigation in the chemical biology and medicinal chemistry communities.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD